![molecular formula C10H12FNO4S B11724730 (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)
(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methanesulfonamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methanesulfonyl chloride.
Formation of Intermediate: The 4-fluoroaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)methanesulfonamide.
Coupling Reaction: The intermediate is then coupled with (S)-2-bromopropanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 4-fluoroaniline and propanoic acid.
Scientific Research Applications
(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or chemical resistance.
Biological Studies: Researchers use this compound to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
The mechanism of action of (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonamido)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid group.
N-(4-fluorophenyl)methanesulfonamide: Lacks the propanoic acid moiety.
Uniqueness
(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid is unique due to the combination of its fluorophenyl and methanesulfonamido groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12FNO4S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-2-(4-fluoro-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
OYKQXERXKOJUFQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)

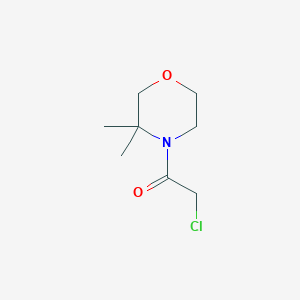
![(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B11724670.png)
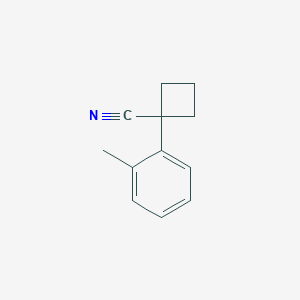
![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)
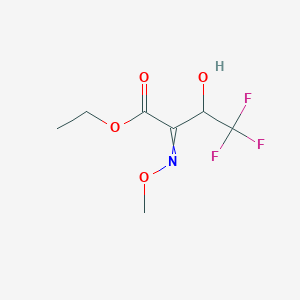

![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
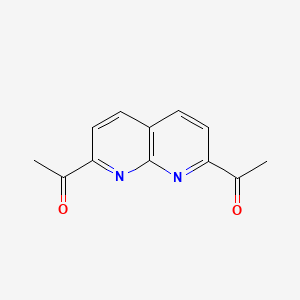
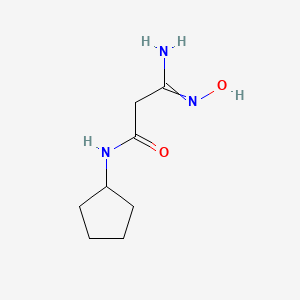
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
